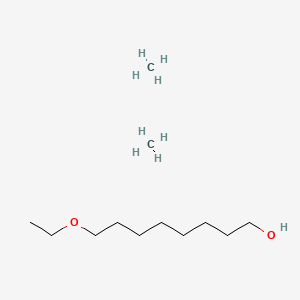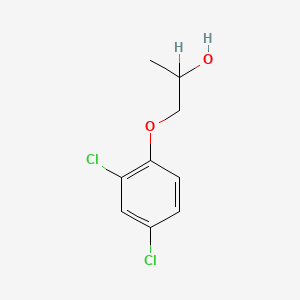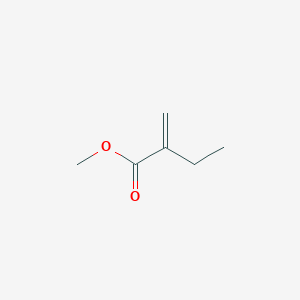
Methyl 2-ethylacrylate
Vue d'ensemble
Description
Methyl 2-ethylacrylate (MEA) is a colorless liquid with the molecular formula C6H10O2 . It is commonly used in various scientific research and industrial applications.
Synthesis Analysis
The synthesis of Methyl 2-ethylacrylate and similar compounds has been a topic of interest in the field of chemical research. One approach involves the use of catalysts for the synthesis of methacrylic acid and methyl methacrylate . The dominant commercial process reacts acetone and hydrogen cyanide to MMA (ACH route), but the intermediates (hydrogen cyanide, and acetone cyanohydrin) are toxic and represent an environmental hazard .
Molecular Structure Analysis
Methyl 2-ethylacrylate has an average mass of 114.142 Da and a mono-isotopic mass of 114.068077 Da . It has two hydrogen bond acceptors, zero hydrogen bond donors, and three freely rotating bonds .
Physical And Chemical Properties Analysis
Methyl 2-ethylacrylate has a density of 0.9±0.1 g/cm3, a boiling point of 120.5±9.0 °C at 760 mmHg, and a vapor pressure of 15.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.9±3.0 kJ/mol and a flash point of 20.7±7.0 °C . Its index of refraction is 1.410, and it has a molar refractivity of 31.2±0.3 cm3 .
Applications De Recherche Scientifique
Thermophysical Property Analysis
Field
Physical Chemistry and Thermodynamics
Application Summary
Methyl 2-methylenebutanoate is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for this compound .
Results and Outcomes
The data generated provides a comprehensive understanding of the thermophysical properties of Methyl 2-methylenebutanoate. This information is crucial for researchers and scientists working in fields where the compound’s physical and chemical properties play a significant role .
Biosynthesis in Fruit Aroma
Field
Application Summary
Methyl 2-methylenebutanoate, particularly ethyl 2-methylbutanoate, is a key contributor to fruit aroma, influencing the aroma of apples .
Methods and Procedures
The biosynthesis of 2-methylbutanoate esters in fruits like apples is studied to understand the factors influencing their aroma .
Results and Outcomes
The study of these esters helps in understanding the factors that contribute to the aroma of fruits, which can be crucial in the food industry, particularly in the production and improvement of fruit-based products .
Perfume and Flavoring Additive
Field
Application Summary
Methyl 2-methylenebutanoate, like most esters, has a fruity odor, in this case resembling apples or pineapples . It is used as an additive in perfumes and as a food flavoring .
Methods and Procedures
The compound can be produced by distillation from essential oils of vegetable origin . It is then added to perfumes or food products to enhance their aroma .
Results and Outcomes
The addition of Methyl 2-methylenebutanoate can significantly enhance the aroma of perfumes and food products, making them more appealing to consumers .
Surrogate Fuel for Biodiesel Combustion Studies
Field
Energy and Combustion Research
Application Summary
Methyl 2-methylenebutanoate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .
Methods and Procedures
The compound is used in combustion experiments to study its behavior and characteristics .
Results and Outcomes
However, studies have shown that, due to its short-chain length, Methyl 2-methylenebutanoate does not reproduce well the negative temperature coefficient (NTC) behavior and early CO2 formation characteristics of real biodiesel fuels . Therefore, it is not a suitable surrogate fuel for biodiesel combustion studies .
Safety And Hazards
Methyl 2-ethylacrylate is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .
Orientations Futures
Future research directions include the development of novel methacrylate polymers with “flipped external” ester groups . This alteration retains the benefits of methacrylate chemistry and the ease of commercial implementation while possibly increasing the clinical longevity of resin composite restorations .
Propriétés
IUPAC Name |
methyl 2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJJSJJGBZXUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176174 | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethylacrylate | |
CAS RN |
2177-67-5 | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methylidenebutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



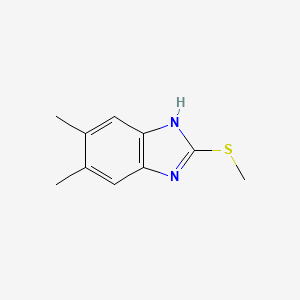
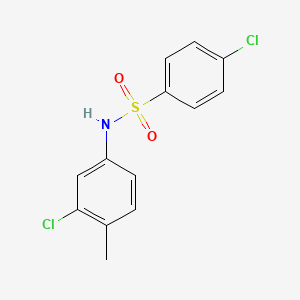
![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)
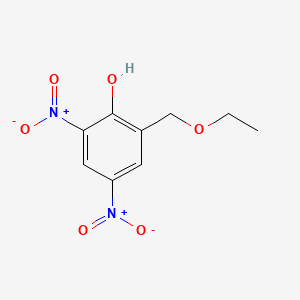
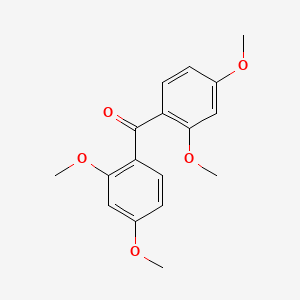
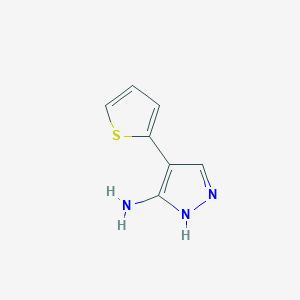
![Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-](/img/structure/B1605664.png)
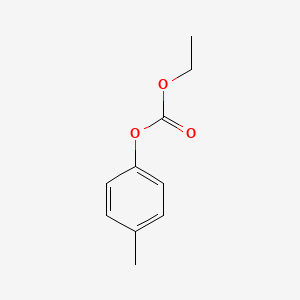
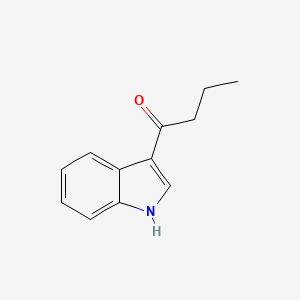
![Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1605673.png)
![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)

